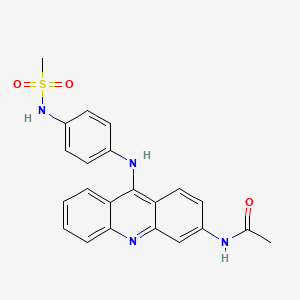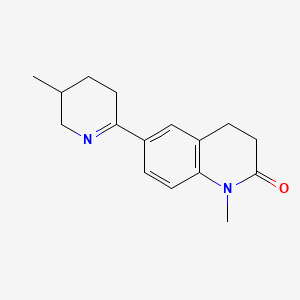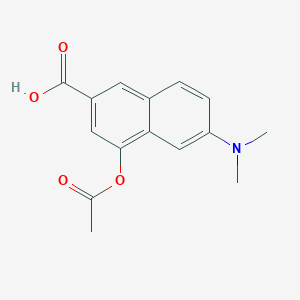
5-(1-Decylundecyl)-1,2,3,4-tetrahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Decylundecyl)-1,2,3,4-tetrahydronaphthalene is a synthetic organic compound characterized by a long alkyl chain attached to a tetrahydronaphthalene core. This compound is notable for its unique structural properties, which make it a subject of interest in various scientific fields, including materials science and organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Decylundecyl)-1,2,3,4-tetrahydronaphthalene typically involves the alkylation of 1,2,3,4-tetrahydronaphthalene with 1-decylundecyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as distillation or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
5-(1-Decylundecyl)-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: The alkyl chain can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides, sulfonates, or other electrophiles can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
5-(1-Decylundecyl)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.
Organic Chemistry: Serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 5-(1-Decylundecyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through hydrophobic interactions. The long alkyl chain allows the compound to embed itself within lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules. The tetrahydronaphthalene core may also interact with specific proteins or enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
Cyclohexane, (1-decylundecyl)-: Similar in structure but lacks the aromatic tetrahydronaphthalene core.
Decyl glucoside: Contains a decyl chain but is a glucoside rather than a hydrocarbon.
Uniqueness
5-(1-Decylundecyl)-1,2,3,4-tetrahydronaphthalene is unique due to its combination of a long alkyl chain and a tetrahydronaphthalene core, which imparts distinct physical and chemical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
特性
CAS番号 |
56282-45-2 |
|---|---|
分子式 |
C31H54 |
分子量 |
426.8 g/mol |
IUPAC名 |
5-henicosan-11-yl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C31H54/c1-3-5-7-9-11-13-15-17-22-28(23-18-16-14-12-10-8-6-4-2)31-27-21-25-29-24-19-20-26-30(29)31/h21,25,27-28H,3-20,22-24,26H2,1-2H3 |
InChIキー |
NOSJHDYQBWFGSJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(CCCCCCCCCC)C1=CC=CC2=C1CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane](/img/structure/B13937495.png)



![2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one](/img/structure/B13937521.png)




![4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile](/img/structure/B13937540.png)
![1,1-Dimethylethyl 5-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13937542.png)

![Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate](/img/structure/B13937546.png)

